Role as a Validated Intermediate in Patented Kinase Inhibitor Syntheses
CAS 404010-35-1's primary differentiator is its direct use as a building block in patented pharmaceutical compounds. The compound's scaffold is a core component in specific pyrimido[5,4-d]pyrimidine derivatives designed for tyrosine kinase inhibition, as detailed in patent US20120046270A1, where the amine group is a crucial functional handle [1]. A generic alternative like a simple N-phenylmethanesulfonamide lacks the tert-butyl and methoxy substituents that influence the steric and electronic properties of the final drug candidate.
| Evidence Dimension | Role in Drug Discovery |
|---|---|
| Target Compound Data | Core scaffold for patent US20120046270A1; functional handle is the 3-amino group for urea/amide bond formation. |
| Comparator Or Baseline | Generic N-phenylmethanesulfonamide (no CAS). |
| Quantified Difference | N/A - Qualitative structural requirement. The comparator lacks the essential 5-tert-butyl and 2-methoxy substituents. |
| Conditions | Synthesis of pyrimido[5,4-d]pyrimidine tyrosine kinase inhibitors as described in patent literature. |
Why This Matters
Procuring this exact intermediate enables direct access to a patented chemical space, which is not possible with simpler, non-substituted analogs.
- [1] Ettmayer, P., et al. (2012). PYRIMIDO [5,4-D] PYRIMIDINE DERIVATIVES FOR THE INHIBITION OF TYROSINE KINASES. US Patent Application US20120046270A1. Example compound III-36 uses this scaffold. View Source
